molecular formula C10H14O4S B8417634 4-(Methylsulfonyl)benzaldehyde dimethyl acetal

4-(Methylsulfonyl)benzaldehyde dimethyl acetal

Cat. No. B8417634
M. Wt: 230.28 g/mol
InChI Key: BJXJIMVIOSCOCS-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzaldehyde dimethyl acetal is a useful research compound. Its molecular formula is C10H14O4S and its molecular weight is 230.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylsulfonyl)benzaldehyde dimethyl acetal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylsulfonyl)benzaldehyde dimethyl acetal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Methylsulfonyl)benzaldehyde dimethyl acetal

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

1-(dimethoxymethyl)-4-methylsulfonylbenzene

InChI

InChI=1S/C10H14O4S/c1-13-10(14-2)8-4-6-9(7-5-8)15(3,11)12/h4-7,10H,1-3H3

InChI Key

BJXJIMVIOSCOCS-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)S(=O)(=O)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

m-Chloroperbenzoic acid (115.0 g, 0.567 mol) was added to a suspension of the 4-(methylthio)benzaldehyde dimethyl acetal (50.0 g, 0.252 mol) prepared in Preparative Example 1 and sodium hydrogencarbonate (73.1 g) in dichloromethane (1.00 l) at 0° to 10° C. in portions (over a period of about one hour and 20 minutes). The obtained suspension was stirred at room temperature for 18 hours and poured into an aqueous solution (1 l) of sodium sulfite (100.0 g) under cooling to decompose excess peracid. The resulting solution was extracted with dichloromethane and the organic layer was washed with a saturated aqueous solution of common salt, dried over magnesium sulfate and concentrated in a vacuum. The obtained solid residue was recrystallized from hexane/isopropyl ether/ethyl acetate to give the title compound as a colorless crystal (53.9 g, yield: 93%).
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

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